

Application Note: ^1H and ^{13}C NMR Spectral Assignment for 5-Propylthiazole

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Compound of Interest

Compound Name: 5-Propylthiazole

Cat. No.: B15344472

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Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Propylthiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and characterization of such molecules. This application note provides a detailed protocol for the acquisition of ^1H and ^{13}C NMR spectra of **5-Propylthiazole** and presents a predicted spectral assignment based on established principles of NMR spectroscopy and data from related thiazole derivatives.

Predicted NMR Spectral Data

While experimental data for **5-Propylthiazole** is not readily available in the searched literature, the following tables present predicted ^1H and ^{13}C NMR chemical shifts, multiplicities, and coupling constants. These predictions are based on the analysis of substituted thiazole derivatives and general NMR principles.

Table 1: Predicted ^1H NMR Spectral Data for **5-Propylthiazole** (in CDCl_3 , 500 MHz)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.7	s	-
H-4	~7.6	s	-
H-1' (CH ₂)	~2.8	t	~7.5
H-2' (CH ₂)	~1.7	sext	~7.5
H-3' (CH ₃)	~1.0	t	~7.5

Table 2: Predicted ¹³C NMR Spectral Data for **5-Propylthiazole** (in CDCl₃, 125 MHz)

Carbon	Chemical Shift (δ , ppm)
C-2	~152
C-4	~148
C-5	~135
C-1' (CH ₂)	~30
C-2' (CH ₂)	~23
C-3' (CH ₃)	~14

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **5-Propylthiazole**.

1. Sample Preparation

- Materials:
 - 5-Propylthiazole** (sample)
 - Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

- NMR tube (5 mm, high precision)
- Pipettes
- Vortex mixer
- Procedure:
 - Weigh approximately 5-10 mg of **5-Propylthiazole** directly into a clean, dry NMR tube.
 - Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.
 - Cap the NMR tube securely and vortex the sample for 30 seconds to ensure complete dissolution and homogeneity.
 - Visually inspect the solution to ensure it is clear and free of any particulate matter.

2. NMR Instrument Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

2.1. ¹H NMR Spectroscopy

- Spectrometer Frequency: 500 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: zg30 (or equivalent standard 1D proton experiment)
- Number of Scans: 16
- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds
- Spectral Width: 20 ppm (-5 to 15 ppm)

- Data Processing:
 - Apply an exponential window function with a line broadening of 0.3 Hz.
 - Fourier transform the Free Induction Decay (FID).
 - Phase correct the spectrum manually.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
 - Integrate all signals.

2.2. ^{13}C NMR Spectroscopy

- Spectrometer Frequency: 125 MHz
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)
- Number of Scans: 1024 (or more for dilute samples)
- Acquisition Time: ~1.5 seconds
- Relaxation Delay: 2 seconds
- Spectral Width: 240 ppm (-20 to 220 ppm)
- Data Processing:
 - Apply an exponential window function with a line broadening of 1.0 Hz.
 - Fourier transform the FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the CDCl_3 solvent peak at 77.16 ppm.

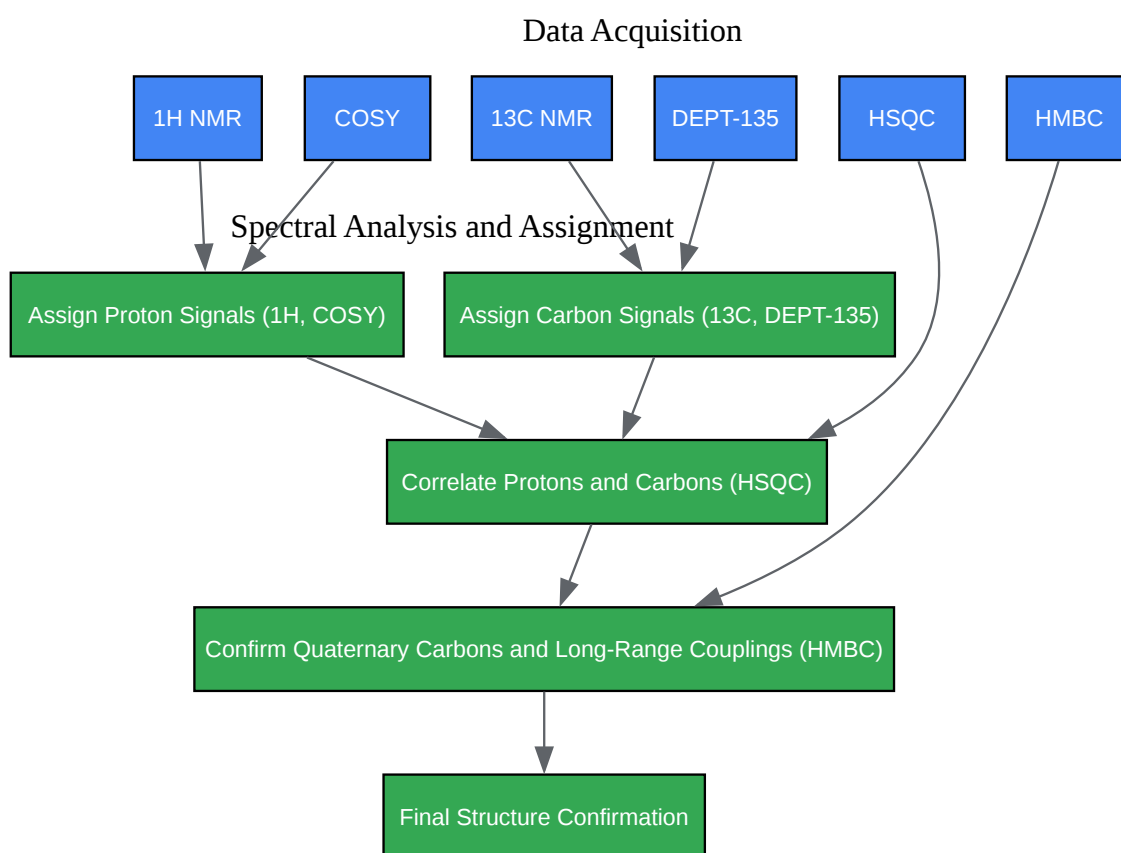
Structural Assignment and Visualization

The following diagram illustrates the structure of **5-Propylthiazole** with the numbering convention used for the NMR spectral assignments.

Caption: Structure of **5-Propylthiazole** with atom numbering for NMR assignment.

Logical Workflow for Spectral Assignment

The process of assigning the NMR signals for **5-Propylthiazole** would follow a logical progression of experiments.



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Caption: Experimental workflow for the complete NMR spectral assignment of **5-Propylthiazole**.

This comprehensive approach, combining 1D and 2D NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural verification of **5-Propylthiazole**.

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